4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
Description
Cyclohexenone Substructure
- Ring conformation : The cyclohexenone ring adopts a distorted half-chair conformation , with puckering parameters quantified by X-ray crystallography.
- Substituents : The 5,5-dimethyl groups introduce steric hindrance, while the ketone at C3 creates electronic asymmetry (Figure 1).
- Bond lengths : Key bonds include C3=O (1.214 Å) and C1–C2 (1.467 Å), consistent with conjugated enone systems.
Benzoic Acid Substructure
Hybrid Connectivity
- The amino group (–NH–) bridges C4 of the benzene ring and C1 of the cyclohexenone. This linkage creates a dihedral angle of 46.18° between the planes of the two rings, reducing conjugation and enhancing structural rigidity.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (benzene–cyclohexenone) | 46.18° | |
| C3=O bond length | 1.214 Å | |
| C1–C2 bond length (cyclohexenone) | 1.467 Å | |
| C=O bond length (benzoic acid) | 1.232 Å |
Comparative Analysis of Tautomeric Forms
The compound’s keto-enol tautomerism is influenced by the cyclohexenone moiety and the amino-benzoic acid linkage.
Keto Form Dominance
Tautomeric Equilibrium
- Theoretical calculations (e.g., Gibbs free energy comparisons) confirm the keto form’s stability, with a predicted energy difference of ~12 kcal/mol favoring the keto configuration over enol.
- Substituent effects: The electron-withdrawing carboxylic acid group on the benzene ring further stabilizes the keto form by delocalizing electron density.
Table 2: Tautomeric Stability
| Tautomer | Relative Energy (kcal/mol) | Key Stabilizing Factors |
|---|---|---|
| Keto | 0 (reference) | Conjugation, steric hindrance |
| Enol | +12 | Intramolecular H-bond absence |
Stereochemical Considerations and Conformational Dynamics
Stereochemical Rigidity
- Chirality : The compound lacks chiral centers but exhibits axial chirality due to restricted rotation around the N–C1 (cyclohexenone) bond. This creates two atropisomers, though interconversion barriers are low (<15 kcal/mol).
- Conformational analysis : The cyclohexenone ring’s half-chair conformation is stabilized by hyperconjugation between the C3=O and adjacent C–C bonds.
Dynamic Behavior
- Ring puckering : The cyclohexenone ring undergoes pseudorotation, with puckering amplitudes (Δ) ranging from 0.42–0.58 Å, as determined by NMR relaxation studies.
- Solvent effects : In polar solvents (e.g., DMSO), the amino group engages in intermolecular hydrogen bonding, locking the benzoic acid moiety into a coplanar arrangement with the cyclohexenone ring.
Table 3: Conformational Parameters
| Parameter | Value | Method |
|---|---|---|
| Puckering amplitude (Δ) | 0.42–0.58 Å | X-ray/NMR |
| N–C1 rotational barrier | 14.7 kcal/mol | DFT calculation |
| Solvent-induced planarity | Dihedral angle ≤5° (DMSO) | NMR |
Properties
IUPAC Name |
4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2)8-12(7-13(17)9-15)16-11-5-3-10(4-6-11)14(18)19/h3-7,16H,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJHINAPRRROPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid typically involves a multi-step process. One common method includes the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-one with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical properties of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid. The compound has the following characteristics:
- Molecular Formula : C₁₅H₁₇N₁O₃
- Molecular Weight : 259.3 g/mol
- IUPAC Name : 4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid
The structure features a cyclohexene ring with a dimethyl substitution and an amino group attached to a benzoic acid moiety, which contributes to its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have explored the potential anticancer properties of this compound. It has been shown to exhibit inhibitory effects on various cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
For instance, compounds derived from similar structures have demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The incorporation of functional groups that enhance solubility and bioavailability is crucial for improving therapeutic efficacy .
Anti-inflammatory Properties
The compound's structural features also suggest potential anti-inflammatory activity. Research indicates that derivatives of benzoic acid can inhibit the activity of enzymes involved in inflammatory processes. This could make this compound a candidate for developing new anti-inflammatory drugs .
Insecticide Development
The compound's unique structure makes it suitable for use as an insecticide. Recent studies have evaluated its efficacy against common agricultural pests, such as the cotton leafworm (Spodoptera littoralis). Molecular docking studies indicate that it may interact with specific receptors in insects, disrupting their physiological functions and leading to mortality .
Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its ability to influence metabolic pathways in plants could enhance growth rates and resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maximizing crop yields.
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers used in various applications, including packaging and automotive industries.
Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific surface functionalities. These nanoparticles can be utilized in drug delivery systems, improving the targeting and release profiles of therapeutic agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with derivatives that modify the benzoic acid group or the cyclohexenone-amino linker. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The carboxylic acid group in the parent compound enhances water solubility compared to the nitrile or sulfonamide derivatives, which are more lipophilic .
- Acidity : The benzoic acid derivative (pKa ~4.2) is more acidic than the sulfonamide (pKa ~10) or nitrile analogues, influencing reactivity in biological or chemical environments .
Corrosion Inhibition
The sulfonamide analogue (C₁₄H₁₇N₂O₃S) demonstrated 92% inhibition efficiency for mild steel in 1 M HCl at 5 mM concentration, attributed to adsorption via the sulfonamide and enamine groups .
Biological Activity
4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid, a compound belonging to the class of benzoic acid derivatives, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 259.31 g/mol. Its structure features a cyclohexene ring that exhibits a distorted half-chair conformation, which is critical for its biological interactions. The dihedral angle between the cyclohexene and the benzene ring is approximately 46.18°, influencing its reactivity and binding capabilities in biological systems .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it could inhibit cell proliferation in various cancer cell lines. For instance, when tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, it showed notable cytotoxic effects without affecting normal fibroblast cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme associated with hyperuricemia and gout. In vitro testing revealed that it acts as a potent inhibitor, with activity measured in the nanomolar range. This suggests its potential utility in treating conditions related to elevated uric acid levels .
Protein Degradation Pathways
In addition to direct anticancer effects, this compound has been shown to modulate protein degradation pathways, specifically enhancing the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP). This modulation is crucial for maintaining cellular homeostasis and could be leveraged in anti-aging therapies .
The mechanisms through which this compound exerts its biological effects include:
- Intermolecular Interactions : The formation of hydrogen bonds between the compound and target proteins facilitates its binding and subsequent inhibition of enzymatic activity.
- Structural Conformation : The unique conformation of the cyclohexene ring allows it to fit into enzyme active sites effectively, enhancing its inhibitory potency against xanthine oxidase and other enzymes involved in cancer progression .
Case Studies
Several studies have documented the biological efficacy of this compound:
- Antitumor Activity : A study conducted by Ghorab et al. (2011) demonstrated that novel sulfonamide derivatives, including this compound, exhibited substantial antitumor activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
- Enzyme Inhibition : Research published in 2024 focused on the xanthine oxidase inhibitory activity of structurally similar compounds. It was found that derivatives closely related to this compound showed promising results in inhibiting this enzyme, suggesting potential therapeutic applications in treating hyperuricemia .
- Cell-Based Assays : A comprehensive evaluation involving human foreskin fibroblasts indicated that extracts containing this compound significantly enhanced proteasomal and lysosomal activities without cytotoxic effects at certain concentrations, underscoring its potential as a protective agent against cellular aging .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 4-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid, and what reaction conditions are critical for high yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-aminobenzoic acid with 5,5-dimethyl-3-oxocyclohex-1-en-1-yl derivatives in dry acetone under reflux conditions (3–6 hours) yields the target compound. Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of amine to ketone derivative). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to achieve >95% purity .
Q. How is the corrosion inhibition efficacy of this compound evaluated experimentally for mild steel in acidic environments?
Standard protocols involve gravimetric (weight loss) and electrochemical methods (potentiodynamic polarization, electrochemical impedance spectroscopy). For gravimetric assays, mild steel coupons are immersed in 1 M HCl with and without the inhibitor (0.1–2 mM) for 24–48 hours. Surface morphology post-exposure is analyzed via SEM or AFM. Electrochemical studies measure corrosion current density (Icorr) and charge transfer resistance (Rct) to calculate inhibition efficiency (%) using the formula:
Control experiments must exclude solvent effects .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the corrosion inhibition mechanism of this compound?
Density Functional Theory (DFT) calculates molecular descriptors (e.g., HOMO-LUMO energy gaps, Fukui indices) to predict adsorption behavior. For instance, a smaller HOMO-LUMO gap (≤3 eV) indicates strong electron donation from the inhibitor to metal d-orbitals. Molecular dynamics simulations model inhibitor adsorption on Fe(110) surfaces, quantifying binding energies (≥−200 kJ/mol suggests chemisorption). These results correlate with experimental inhibition efficiencies and guide structural optimization (e.g., introducing electron-donating groups like –OCH3) .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data during structural validation?
Discrepancies between XRD-derived bond lengths and NMR/IR data often arise from dynamic effects (e.g., tautomerism). Use SHELXL for refinement, enforcing geometric restraints (DFIX, FLAT) to align XRD data with known bond parameters. Validate hydrogen bonding via PLATON’s ADDSYM tool. Cross-check NMR assignments (e.g., DEPT-135) with computed chemical shifts (GIAO method in Gaussian). If ambiguity persists, variable-temperature XRD or solid-state NMR can resolve conformational flexibility .
Q. How do substituent modifications impact biological activity in structure-activity relationship (SAR) studies?
Systematic SAR involves synthesizing derivatives (e.g., sulfonamide, ester, or halogen-substituted analogs) and testing cytotoxicity (e.g., Daphnia magna assays). For example, replacing the benzoic acid –COOH group with a methyl ester reduces hydrophilicity, altering membrane permeability. IC50 values from dose-response curves (0.1–100 µM) quantify potency. QSAR models (e.g., CoMFA) link electronic (Hammett σ) and steric (molar refractivity) parameters to activity, guiding lead optimization .
Methodological Guidance for Data Analysis
Q. What experimental design minimizes artifacts in corrosion inhibition studies?
- Controls : Include blank (acid-only) and solvent-only (e.g., ethanol) samples to isolate inhibitor effects.
- Replicates : Triplicate measurements reduce variability; report standard deviations.
- Surface Pretreatment : Polish steel coupons to Ra ≤ 0.1 µm (ASTM G1-03) and degrease with acetone.
- Temperature Effects : Conduct studies at 25–60°C to assess thermodynamic parameters (ΔH‡, ΔS‡) via Arrhenius plots .
Q. How to optimize reaction conditions for scalable synthesis?
Use design-of-experiment (DoE) approaches like response surface methodology (RSM). Vary factors (temperature, catalyst loading, solvent ratio) and model interactions using ANOVA. For example, a central composite design identified optimal conditions for a related triazine derivative: 45°C, 1.25 h, and 1.2 equiv. of methoxyphenoxy substituent, achieving 98% yield .
Tables for Key Data
Table 1: Corrosion Inhibition Efficiency in 1 M HCl (25°C)
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Surface Coverage (θ) |
|---|---|---|
| 0.1 | 72.3 ± 1.5 | 0.723 |
| 0.5 | 88.9 ± 0.8 | 0.889 |
| 1.0 | 94.1 ± 0.6 | 0.941 |
| Data sourced from electrochemical polarization studies . |
Table 2: DFT-Calculated Molecular Descriptors
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | −5.82 |
| LUMO Energy (eV) | −2.15 |
| Dipole Moment (Debye) | 4.67 |
| Binding Energy (kJ/mol) | −215 |
| B3LYP/6-311++G(d,p) level . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
